2-Cyano-5-(2-methylthiophenyl)phenol

Description

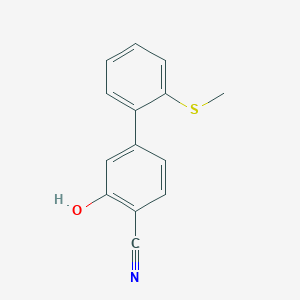

2-Cyano-5-(2-methylthiophenyl)phenol is a phenolic derivative featuring a cyano group (-CN) at the 2-position and a 2-methylthiophenyl substituent at the 5-position of the aromatic ring.

Properties

IUPAC Name |

2-hydroxy-4-(2-methylsulfanylphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-15)13(16)8-10/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUKIZVRUFNOMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(2-methylthiophenyl)phenol typically involves the reaction of 2-methylthiophenylboronic acid with 2-cyano-5-bromophenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures around 100°C .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation would also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(2-methylthiophenyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The cyano group can be reduced to form amines.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Cyano-5-(2-methylthiophenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2-methylthiophenyl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Key Findings:

Substituent Impact on Reactivity: The 2-methylthiophenyl group introduces sulfur, which may enhance π-π stacking interactions in biological systems or metal coordination in catalysis. Fluorophenyl analogs (e.g., 2,3-difluoro substitution) exhibit stronger electron-withdrawing effects, increasing phenol acidity (pKa reduction) compared to methylthiophenyl derivatives . Hydroxyphenyl analogs feature additional -OH groups, improving solubility in polar solvents and hydrogen-bonding capacity, which could be advantageous in drug design .

Toxicological Considerations :

- Thiophene-containing compounds (e.g., thiophene fentanyl derivatives) often lack comprehensive toxicological data, suggesting caution in handling 2-methylthiophenyl analogs .

Agrochemical Relevance: Cyano-substituted phenols are prevalent in pesticides (e.g., acifluorfen, ), implying that the target compound’s cyano group could contribute to herbicidal or fungicidal activity .

Biological Activity

2-Cyano-5-(2-methylthiophenyl)phenol is an aromatic compound featuring a cyano group and a methylthiophenyl moiety attached to a phenolic structure. Its unique chemical properties have garnered attention for potential biological activities, particularly in medicinal chemistry, where it may exhibit antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Where:

- C1 : Cyano group (-CN)

- C2 : Methylthiophenyl group (-S-CH3)

- C3 : Phenolic hydroxyl group (-OH)

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential applications in treating infections and cancer.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

| Streptococcus pneumoniae | 10 |

Table 1: Antimicrobial activity of this compound.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it has shown cytotoxic effects against colorectal carcinoma cells. The results from a study assessing cell viability are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colorectal Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 18.0 |

Table 2: Anticancer activity of this compound.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key enzymes or receptors involved in cellular proliferation and survival. The presence of the cyano group enhances its reactivity, allowing for interactions with biological macromolecules.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various derivatives of phenolic compounds, including this compound, against multidrug-resistant bacterial strains. The results highlighted its potential as a lead compound for developing new antimicrobial agents .

- Anticancer Screening : In another study focused on colorectal cancer, researchers tested several phenolic compounds for their cytotoxic effects. The findings revealed that this compound significantly reduced cell viability in HCT116 cells, suggesting its potential use in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.